molecular formula C14H11N3OS B1352050 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine CAS No. 383130-76-5

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

Cat. No. B1352050
M. Wt: 269.32 g/mol
InChI Key: VBDYSFDCYGGHBA-UHFFFAOYSA-N
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Description

The compound “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” is a thiadiazole derivative. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. They are known for their diverse biological activities .


Chemical Reactions Analysis

Thiadiazoles can undergo various chemical reactions, including substitutions, additions, and ring-opening reactions . The specific reactions that “5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine” can undergo would depend on the reaction conditions and the reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of thiadiazole derivatives include low vapor pressure, limited water solubility, and higher octanol-water partition coefficients .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • The 1,3,4-thiadiazole core, including derivatives of 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , has been recognized for its significant role in pharmacology, particularly for its antiproliferative and antimicrobial properties. A study by Gür et al. (2020) on Schiff bases derived from 1,3,4-thiadiazole compounds revealed compounds with high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. Furthermore, some compounds exhibited notable cytotoxicity against cancer cell lines, suggesting potential use in chemotherapy strategies with minimal cytotoxicity against cancer cells (Gür et al., 2020).

Synthesis and Characterization of Azo Dye Derivatives

  • Kumar et al. (2013) described the synthesis of heterocyclic azodyes by diazotization of 5-Phenyl-1,3,4-thiadiazole-2-amine , followed by coupling with various compounds. These dyes were characterized for their structural and biological activity, highlighting the versatility of thiadiazole derivatives in dye chemistry and potential applications in biological staining or labeling (Kumar et al., 2013).

Metal Complex Synthesis

  • The study by Al-Amiery et al. (2009) on novel metal complexes of 5-(4-isopropoxyphenyl)-N- phenyl-1,3,4-thiadiazol-2-amine underscores the compound's utility in forming complexes with various metals, which were characterized and analyzed for potential applications in materials science and catalysis (Al-Amiery et al., 2009).

Anticancer and Antitubercular Activities

  • Sekhar et al. (2019) reported on the design and synthesis of novel 5-phenyl-substituted 1,3,4-thiadiazole-2-amines with significant in vitro antitumor and antitubercular activities. This study highlights the compound's potential as a base structure for developing new therapeutic agents (Sekhar et al., 2019).

Corrosion Inhibition

  • Kaya et al. (2016) demonstrated the corrosion inhibition capabilities of thiadiazole derivatives, including structures similar to 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine , on iron surfaces. Their study utilized density functional theory (DFT) and molecular dynamics simulations to predict the efficiency of these compounds as corrosion inhibitors, showcasing their industrial application potential (Kaya et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Some thiadiazole derivatives can be toxic, and appropriate safety measures should be taken when handling them .

properties

IUPAC Name

5-(3-phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c15-14-17-16-13(19-14)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBDYSFDCYGGHBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301257631
Record name 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine

CAS RN

383130-76-5
Record name 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=383130-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Phenoxyphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301257631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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